molecular formula C17H19BrN2O3 B13729270 4-Bromo-2'-(diethylamino)-3,5-dihydroxybenzylanilide CAS No. 4036-89-9

4-Bromo-2'-(diethylamino)-3,5-dihydroxybenzylanilide

Cat. No.: B13729270
CAS No.: 4036-89-9
M. Wt: 379.2 g/mol
InChI Key: GWBLGMCMQCZIAU-UHFFFAOYSA-N
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Description

4-bromo-n-[2-(diethylamino)phenyl]-3,5-dihydroxybenzamide is a chemical compound with a complex structure that includes a bromine atom, a diethylamino group, and two hydroxyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-n-[2-(diethylamino)phenyl]-3,5-dihydroxybenzamide typically involves the reaction of 4-bromoaniline with 4-(diethylamino)salicylaldehyde in the presence of glacial acetic acid and methanol. The mixture is stirred at room temperature for 12 hours, followed by the removal of methanol using a rotary evaporator. The crude product is then purified through slow evaporation of a dichloromethane solution, yielding the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity on a larger scale.

Chemical Reactions Analysis

Types of Reactions

4-bromo-n-[2-(diethylamino)phenyl]-3,5-dihydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-bromo-n-[2-(diethylamino)phenyl]-3,5-dihydroxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-n-[2-(diethylamino)phenyl]-3,5-dihydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can enhance the compound’s ability to cross cell membranes, while the hydroxyl groups can form hydrogen bonds with target proteins, leading to inhibition or activation of specific pathways. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide
  • 4-bromo-n-[2-(diethylamino)phenyl]-3,5-dimethoxybenzamide
  • 4-chloro-n-[2-(diethylamino)phenyl]-3,5-dihydroxybenzamide

Uniqueness

4-bromo-n-[2-(diethylamino)phenyl]-3,5-dihydroxybenzamide is unique due to the presence of both diethylamino and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. The bromine atom also adds to its uniqueness by providing additional sites for chemical modification and interaction with biological targets .

Properties

CAS No.

4036-89-9

Molecular Formula

C17H19BrN2O3

Molecular Weight

379.2 g/mol

IUPAC Name

4-bromo-N-[2-(diethylamino)phenyl]-3,5-dihydroxybenzamide

InChI

InChI=1S/C17H19BrN2O3/c1-3-20(4-2)13-8-6-5-7-12(13)19-17(23)11-9-14(21)16(18)15(22)10-11/h5-10,21-22H,3-4H2,1-2H3,(H,19,23)

InChI Key

GWBLGMCMQCZIAU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)O)Br)O

Origin of Product

United States

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